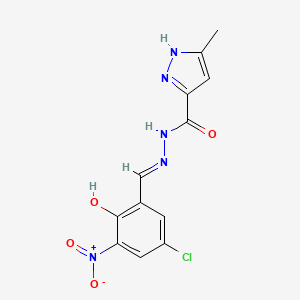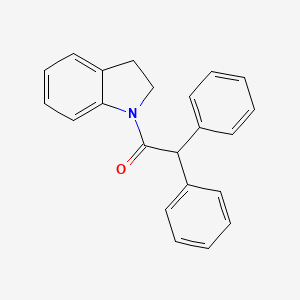
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as CNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNP is a pyrazole derivative that exhibits a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to modulate the activity of the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to scavenge ROS and protect cells from oxidative damage. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in vitro and in vivo. Additionally, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments, including its low cost, ease of synthesis, and stability. However, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide also has some limitations, such as its potential toxicity and the need for further investigation into its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. One potential area of investigation is the development of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide-based fluorescent probes for the detection of ROS in vivo. Another area of interest is the potential use of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and its potential applications in the field of cancer research.
Conclusion
In conclusion, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, or N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, is a promising compound with a range of potential applications in scientific research. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties, making it a useful tool for investigating various biological processes. While further research is needed to fully understand the mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and its potential applications, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide holds great promise for future scientific research.
Synthesemethoden
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. The reaction produces N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a potential anticancer agent. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been studied for its potential neuroprotective effects and its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Eigenschaften
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O4/c1-6-2-9(16-15-6)12(20)17-14-5-7-3-8(13)4-10(11(7)19)18(21)22/h2-5,19H,1H3,(H,15,16)(H,17,20)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHNGDKQDBHTJS-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)
![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)

![4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)